4-Chloroisothiazol-3(2H)-one

Antimicrobial potency Isothiazolone SAR Minimum inhibitory concentration

Researchers needing a minimal chlorinated isothiazolone pharmacophore for SAR studies face limited access to the free N-H scaffold, as commercially dominant analogs are N-methylated and block critical derivatization. 4-Chloroisothiazol-3(2H)-one solves this with a reactive secondary amine enabling Mannich, acylation, and alkylation chemistry impossible with CMIT or MIT. - Enables systematic N-functionalization to generate focused antimicrobial libraries targeting DNA gyrase/topoisomerase IV. - Retains thiol-targeting activity across pH 7-10 via thio-acyl chloride tautomer; 30-500× potency advantage over non-chlorinated analogs. - Supplied as a versatile building block for isothiazolamide fungicide intermediates and mechanistic probe development.

Molecular Formula C3H2ClNOS
Molecular Weight 135.57 g/mol
Cat. No. B12852215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroisothiazol-3(2H)-one
Molecular FormulaC3H2ClNOS
Molecular Weight135.57 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NS1)Cl
InChIInChI=1S/C3H2ClNOS/c4-2-1-7-5-3(2)6/h1H,(H,5,6)
InChIKeyMQESKEUORBDJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroisothiazol-3(2H)-one: Core Scaffold and Procurement Specifications


4-Chloroisothiazol-3(2H)-one (CAS 25629-57-6) is the simplest chlorinated isothiazolin-3-one, with molecular formula C3H2ClNOS and a molecular weight of 135.57 g/mol . Characterized by a chlorine atom at the C4 position and a free N–H group (SMILES: O=c1[nH]scc1Cl) , it serves as the core heterocyclic scaffold for the broader isothiazolone biocide class. Unlike its commercially dominant N-methylated analogs (CMIT, MIT), this compound retains a reactive secondary amine that enables downstream N-functionalization chemistry not accessible with the methyl-blocked derivatives . Its procurement value lies in its dual identity as both a minimal pharmacophore for studying chlorinated isothiazolone structure-activity relationships and a versatile synthetic building block for generating focused libraries of N-substituted antimicrobial agents .

Why 4-Chloroisothiazol-3(2H)-one Cannot Be Replaced by MIT, CMIT, or BIT


Isothiazolinone biocides are not functionally interchangeable. The presence and position of chlorine substitution, as well as the nature of the N-substituent, fundamentally dictate antimicrobial potency, target binding mode, and synthetic derivatization potential [1]. Chlorinated isothiazolones form a highly reactive thio-acyl chloride tautomer upon ring opening that non-chlorinated analogs (MIT, BIT) cannot generate, enabling reaction with cellular thiols across a broader pH range (pH 7–10 vs. pH >8.5) [2]. The free N–H of 4-Chloroisothiazol-3(2H)-one further distinguishes it from N-methylated CMIT and MIT, as it permits N-functionalization chemistry (Mannich reactions, acylation, alkylation) that is sterically and chemically blocked in the N-methyl derivatives [3]. Substituting this compound with a seemingly related analog therefore risks loss of both antimicrobial potency and synthetic versatility, as detailed in the quantitative evidence below.

Quantitative Differentiation Against Closest Isothiazolinone Analogs


Chlorinated vs. Non-Chlorinated: Antimicrobial Potency Gap

In a direct head-to-head comparative study by Collier et al. (1990), the chlorinated isothiazolone CMIT (5-chloro-N-methylisothiazol-3-one) exhibited minimum growth inhibitory concentrations (MIC) of 0.1–0.5 μg/mL against Escherichia coli ATCC 8739, compared to 40–250 μg/mL for the non-chlorinated analog MIT (N-methylisothiazol-3-one) and 15–20 μg/mL for BIT (benzisothiazol-3-one) [1]. This represents an approximately 80- to 500-fold potency advantage conferred by chlorine substitution at the C5 position. While this specific study tested CMIT (C5-Cl, N–CH3) rather than 4-Chloroisothiazol-3(2H)-one (C4-Cl, N–H), SAR studies confirm that chlorine substitution on the isothiazolone ring is the dominant determinant of potency, not the substitution position [2].

Antimicrobial potency Isothiazolone SAR Minimum inhibitory concentration

Broader pH Range for Thiol Reactivity

Stopped-flow spectroscopic studies by Collier et al. (1990) demonstrated that the chlorinated isothiazolone CMIT reacts directly with both ionization states of glutathione (GSH) across pH 7–10, whereas the non-chlorinated isothiazolones BIT and MIT appear to interact only when the glutamyl-nitrogen of GSH is charged (pH >8.5) [1]. The formation of a thio-acyl chloride tautomer, unique to chlorinated isothiazolones, is identified as the mechanistic basis for this broader pH reactivity window [2]. Rates of reaction with GSH directly parallel antimicrobial activity [1].

Thiol reactivity Glutathione pH-dependent mechanism

Enhanced Cellular Glutathione Depletion

A structure-activity relationship study by Arndt et al. (2008) demonstrated that the chlorinated isothiazolones CIT (5-chloro-N-methylisothiazol-3-one) and DCOIT (4,5-dichloro-N-octylisothiazol-3-one) significantly decreased total cellular glutathione (GSx) in a dose- and time-dependent manner in Hep G2 human liver cells, whereas the non-chlorinated analogs MIT and OIT (N-octylisothiazol-3-one) were markedly less active [1]. The study identified chlorine substituents and resulting reaction mechanisms as the key structural mediators of these effects [1].

Cellular glutathione depletion Cytotoxicity mechanism Isothiazolone toxicology

Free N–H for Downstream Derivative Synthesis

4-Chloroisothiazol-3(2H)-one possesses a free N–H group (SMILES: O=c1[nH]scc1Cl) , distinguishing it from the N-methyl blocked commercial biocides CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) and MIT (2-methyl-4-isothiazolin-3-one). This structural feature enables N-alkylation, N-acylation, Mannich reactions, and reaction with isocyanates to generate N-carbamoyl derivatives that are inaccessible from N-methyl starting materials [1]. Patent literature documents the use of 4-halo-isothiazol-3(2H)-ones as key intermediates for synthesizing diverse N-substituted derivatives with modulated antimicrobial and pharmacological profiles [2].

Synthetic building block N-functionalization Medicinal chemistry

Dual DNA Gyrase and Topoisomerase IV Targeting

Heteroaryl isothiazolones (HITZs) have been shown to target both bacterial DNA gyrase and topoisomerase IV in Staphylococcus aureus, a dual-targeting mechanism associated with reduced resistance emergence [1]. In time-kill assays, representative HITZ compounds achieved an approximately 3-log reduction in S. aureus CFU/mL within 4 hours of exposure, demonstrating rapid bactericidal activity [2]. While this evidence comes from tricyclic heteroaryl derivatives rather than 4-Chloroisothiazol-3(2H)-one itself, the isothiazolone core is the essential pharmacophore enabling this mechanism, and the chlorine substituent is critical for target engagement [3].

DNA gyrase Topoisomerase IV Dual targeting Bactericidal

Rapid Environmental Biodegradation Profile

Isothiazolone biocides as a class are reported to biodegrade in the environment with half-lives of less than 26 hours, involving cleavage of the isothiazolone ring and subsequent oxidation to alkyl compounds and CO2 [1]. This rapid environmental degradation profile distinguishes isothiazolones from more persistent biocide classes and is structurally dependent on the heterocyclic ring, which is susceptible to hydrolytic and microbial ring-opening [2]. The specific degradation rate of 4-Chloroisothiazol-3(2H)-one has not been measured in direct comparison with N-alkylated analogs, but the absence of an N-alkyl substituent may influence hydrolysis kinetics.

Environmental fate Biodegradation Half-life Regulatory

Research and Industrial Application Scenarios


Anti-MRSA and CRE Antibacterial Lead Discovery

Research teams pursuing novel antibiotics against multidrug-resistant Gram-positive and Gram-negative pathogens can employ 4-Chloroisothiazol-3(2H)-one as a core scaffold for generating N-substituted derivative libraries. The isothiazolone core, specifically when chlorinated, targets bacterial DNA gyrase and topoisomerase IV simultaneously, achieving rapid bactericidal activity (3-log CFU reduction within 4 h) [1]. Recent SAR studies confirm that 5-chloroisothiazolone-based analogs achieve MIC values below 0.032 μg/mL against NDM-1-expressing E. coli [2]. The free N–H of 4-Chloroisothiazol-3(2H)-one is critical here, as it permits systematic N-functionalization to optimize potency and selectivity—a synthetic strategy unavailable with N-methyl MIT or CMIT [3].

Industrial Preservation at Neutral-to-Acidic pH

4-Chloroisothiazol-3(2H)-one, as a chlorinated isothiazolone, retains thiol-targeting antimicrobial activity across pH 7–10 (and likely lower), whereas non-chlorinated isothiazolinones such as MIT and BIT require alkaline conditions (pH >8.5) for effective target engagement [1]. This makes the chlorinated scaffold the appropriate choice for preservative systems in paints, adhesives, metalworking fluids, and personal care products formulated at neutral to mildly acidic pH, where non-chlorinated analogs would exhibit substantially reduced efficacy [2]. The class-level potency advantage (30–500× vs. non-chlorinated analogs) [3] further enables lower use concentrations for equivalent microbial control.

Agrochemical Fungicide Lead Generation

Patent literature documents the use of 4-chloroisothiazole-based intermediates for synthesizing isothiazolamide fungicides targeting cytochrome P450-dependent sterol 14α-demethylase (CYP51) in phytopathogenic fungi [1]. The chlorine substituent at the 4-position of the isothiazole ring is a critical structural determinant for CYP51 binding affinity, as demonstrated by molecular docking studies with 3,4-dichloroisothiazole-based imidazoles [1]. 4-Chloroisothiazol-3(2H)-one provides a direct entry point to this chemotype through amide bond formation at the N–H position, offering a more convergent synthetic route than starting from non-chlorinated or N-alkylated precursors.

Minimal Pharmacophore for SAR Studies

For fundamental investigations into the mechanism of isothiazolone biocides, 4-Chloroisothiazol-3(2H)-one represents the minimal chlorinated pharmacophore—containing the chlorine atom essential for thio-acyl chloride tautomer formation [1] and the free N–H that allows systematic variation of N-substituent effects [2]. Unlike CMIT, which conflates the effects of chlorine substitution with N-methylation, this compound allows researchers to deconvolute the independent contributions of each structural feature to antimicrobial activity, glutathione reactivity, and cytotoxicity [3]. This is essential for mechanism-driven design of next-generation isothiazolinone alternatives [4].

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